5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine
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Overview
Description
5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine: is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a furan ring and a pyrazine ring. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is carried out in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine serves as a valuable scaffold in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Medicine: The compound’s potential therapeutic applications include the development of new medications for treating infections, cancer, and inflammatory diseases. Its unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The exact mechanism of action of 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Furo[3,4-b]pyrazine, 5,7-dihydro-5,7-dimethyl- (9CI): This compound shares a similar fused ring system but differs in its substitution pattern.
4,7-Dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine: This compound features an oxadiazole ring fused with a pyrazine ring, offering different chemical properties and reactivity.
Uniqueness: 5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine is unique due to its specific ring fusion and substitution pattern. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
35162-56-2 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,7-dimethyl-5,7-dihydrofuro[3,4-b]pyrazine |
InChI |
InChI=1S/C8H10N2O/c1-5-7-8(6(2)11-5)10-4-3-9-7/h3-6H,1-2H3 |
InChI Key |
YCFSXCYRDVVWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NC=CN=C2C(O1)C |
Origin of Product |
United States |
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